molecular formula C21H31N3O4 B4192247 ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate

ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate

Cat. No. B4192247
M. Wt: 389.5 g/mol
InChI Key: SGBBECWPGSNZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate, also known as EBVP, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. EBVP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is not fully understood, but it is believed to inhibit the activity of enzymes involved in various metabolic pathways. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of β-lactamase, an enzyme that confers resistance to β-lactam antibiotics.
Biochemical and Physiological Effects
ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been reported to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Furthermore, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been found to have low toxicity towards normal cells, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate in lab experiments is its broad-spectrum activity against various cancer cells and pathogens. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been found to have low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy and antibiotics. However, the synthesis process of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is complex and requires specialized equipment and expertise. Moreover, the low yield of the synthesis process can make it challenging to obtain large quantities of pure ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate.

Future Directions

There are several future directions for the research on ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate. One of the potential applications of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is in the development of novel anticancer and antifungal drugs. Further studies are needed to elucidate the mechanism of action of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate and its potential targets. Moreover, the optimization of the synthesis process can lead to the development of more efficient and cost-effective methods for producing ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate can provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is a promising compound that has potential applications in various fields, including drug discovery and development. The synthesis of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate involves a complex process, but its unique chemical structure and broad-spectrum activity make it a valuable candidate for further research. The elucidation of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments can provide valuable insights into the potential applications of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has been reported to have anticancer, antifungal, and antibacterial properties. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been shown to have potent antifungal activity against Candida albicans, a common fungal pathogen.

properties

IUPAC Name

ethyl 4-[2-[(4-ethylbenzoyl)amino]-3-methylbutanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-5-16-7-9-17(10-8-16)19(25)22-18(15(3)4)20(26)23-11-13-24(14-12-23)21(27)28-6-2/h7-10,15,18H,5-6,11-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBBECWPGSNZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{N-[(4-ethylphenyl)carbonyl]valyl}piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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